molecular formula C16H19NO2S B2402657 3-Methyl-1-(2-naphthylsulfonyl)piperidine CAS No. 425666-51-9

3-Methyl-1-(2-naphthylsulfonyl)piperidine

Cat. No.: B2402657
CAS No.: 425666-51-9
M. Wt: 289.39
InChI Key: FICTUUJPSPODIG-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-naphthylsulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-naphthylsulfonyl)piperidine typically involves multi-component reactions. One common method is the reaction of 2-naphthylsulfonyl chloride with 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the use of catalytic hydrogenation of pyridine derivatives. For this compound, the process may involve the hydrogenation of a suitable precursor in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-naphthylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(2-naphthylsulfonyl)piperidine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-naphthylsulfonyl)piperidine
  • 4-Methyl-1-(2-naphthylsulfonyl)piperidine
  • 1-(2-Naphthylsulfonyl)piperidine

Uniqueness

3-Methyl-1-(2-naphthylsulfonyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the naphthylsulfonyl group at the 1-position can result in distinct properties compared to other piperidine derivatives .

Properties

IUPAC Name

3-methyl-1-naphthalen-2-ylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-5-4-10-17(12-13)20(18,19)16-9-8-14-6-2-3-7-15(14)11-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICTUUJPSPODIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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